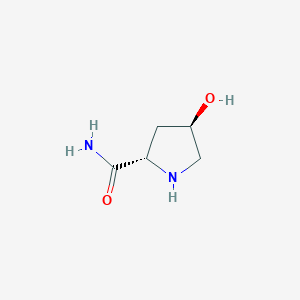
2-acetamido-4-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetamido-4-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)butanamide is a synthetic compound that has been widely used in scientific research. This compound is commonly referred to as TFB-TAM or TFB. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. TFB has been shown to have a number of biochemical and physiological effects, and has potential applications in a variety of research areas.
Applications De Recherche Scientifique
Synthetic Chemistry and Methodologies
Nucleophilic Replacement Reactions : Research on derivatives of 2-amino-2-deoxy-D-glucose transforming into galactosamine derivatives and 2-amino-2,4,6-trideoxy-D-xylo-hexose via nucleophilic replacement reactions showcases the compound's potential in synthetic carbohydrate chemistry (Hill & Hough, 1968).
Heterocyclic Synthesis : Studies on β-oxoanilides for synthesizing new polyfunctionally substituted pyridine and pyrazole derivatives demonstrate the compound's application in developing novel heterocyclic molecules, which are critical in pharmaceutical research (Hussein, Harb, & Mousa, 2008).
Photoreactions and Photochemistry
- Photoreactions of Flutamide : Investigating the photoreactions of flutamide, a similar compound, in various solvents highlights the importance of understanding compound stability and reactivity under light exposure, crucial for drug formulation and stability studies (Watanabe, Fukuyoshi, & Oda, 2015).
Sulfone Chemistry and Applications
- Julia–Kocienski Synthesis : Utilizing sulfones for stereoselective synthesis in organic chemistry, such as in the Julia–Kocienski synthesis of α,β-unsaturated esters and Weinreb amides, underscores the role of similar compounds in facilitating complex chemical reactions (Alonso, Fuensanta, Gómez-Bengoa, & Nájera, 2008).
Propriétés
IUPAC Name |
2-acetamido-4-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O4S/c1-9(20)18-12(6-7-24(2,22)23)13(21)19-11-5-3-4-10(8-11)14(15,16)17/h3-5,8,12H,6-7H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQNYDZRHCSSGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCS(=O)(=O)C)C(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetamido-4-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B2390720.png)
![3-cyclopentyl-N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide](/img/structure/B2390725.png)

![(E)-2-(1H-benzo[d]imidazol-1-yl)-N'-(2,4,5-trimethoxybenzylidene)acetohydrazide](/img/structure/B2390727.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2390728.png)
![N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2390733.png)


![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide](/img/structure/B2390737.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride](/img/structure/B2390738.png)
![ethyl 2-(benzoylamino)-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate](/img/structure/B2390739.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2390740.png)
![6-Phenylspiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B2390742.png)
